Cas no 18854-48-3 (3-(2-Methoxyethoxy)prop-1-ene)

3-(2-Methoxyethoxy)prop-1-ene is a versatile ether-based alkene compound characterized by its reactive terminal double bond and ethylene glycol ether functionality. This structure imparts solubility in both polar and nonpolar solvents, making it useful as an intermediate in organic synthesis, particularly in polymer and specialty chemical applications. The methoxyethoxy side chain enhances hydrophilicity and flexibility, which can be advantageous in modifying polymer properties or serving as a linker in pharmaceutical and material science contexts. Its stability under mild conditions and compatibility with various reaction pathways further contribute to its utility in fine chemical and industrial processes.
3-(2-Methoxyethoxy)prop-1-ene structure
3-(2-Methoxyethoxy)prop-1-ene structure
Product Name:3-(2-Methoxyethoxy)prop-1-ene
CAS No:18854-48-3
MF:C6H12O2
MW:116.158282279968
MDL:MFCD17676699
CID:105628
PubChem ID:639880
Update Time:2025-06-08

3-(2-Methoxyethoxy)prop-1-ene Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Methoxyethoxy)prop-1-ene
    • 1-Propene,3-(2-methoxyethoxy)-
    • 3-(2-Methoxyethoxy)-1-propene
    • 1-(Allyloxy)-2-methoxyethane
    • 2-Methoxyethylallyl ether
    • 3-(2-Methoxyethoxy)propene
    • Allyl 2-methoxyethyl ether
    • Ethane,1-(allyloxy)-2-methoxy- (8CI)
    • Ethyleneglycol allyl methyl ether
    • Methoxyethanol allyl ether
    • SCHEMBL9907109
    • Ethylene Glycol Allyl Methyl Ether
    • FT-0689836
    • 27252-80-8
    • 18854-48-3
    • AKOS015900199
    • InChI=1/C6H12O2/c1-3-4-8-6-5-7-2/h3H,1,4-6H2,2H
    • SCHEMBL1057260
    • 1-propene, 3-(2-methoxyethoxy)-
    • 1-METHOXY-2-(PROP-2-EN-1-YLOXY)ETHANE
    • MDL: MFCD17676699
    • Inchi: 1S/C6H12O2/c1-3-4-8-6-5-7-2/h3H,1,4-6H2,2H3
    • InChI Key: GSOBBSPKPFHUCK-UHFFFAOYSA-N
    • SMILES: O(CC=C)CCOC

Computed Properties

  • Exact Mass: 116.083729621g/mol
  • Monoisotopic Mass: 116.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 5
  • Complexity: 52.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 0.83540

3-(2-Methoxyethoxy)prop-1-ene Pricemore >>

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